molecular formula C15H18N2O3 B555171 L-Valine 7-amido-4-methylcoumarin CAS No. 78682-66-3

L-Valine 7-amido-4-methylcoumarin

Cat. No. B555171
CAS RN: 78682-66-3
M. Wt: 274.31 g/mol
InChI Key: WIGTYBCYMMYYGJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valine 7-amido-4-methylcoumarin is a compound with the molecular formula C15H18N2O3 . It is a fluorogenic substrate that yields a blue fluorescent solution . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of 7-amino-4-methylcoumarin derivatives has been studied extensively. The Pechmann coumarin synthesis method is often used, where the influence of various Lewis acids on the reaction is discussed . A domino three-component reaction with isatin and L-valine has also been evaluated .


Molecular Structure Analysis

The molecular structure of L-Valine 7-amido-4-methylcoumarin is represented by the SMILES string OC(=O)C(F)(F)F.CC(C)C@HC(=O)Nc1ccc2OC(=O)C=C(C)c2c1 . The compound has a molecular weight of 389.35 .


Chemical Reactions Analysis

The chemical reactivity of 7-amino-4-methylcoumarin in a domino three-component reaction with isatin and L-valine has been evaluated . The 1,3-dipolar cycloaddition of azomethine ylide generated in situ from isatin and L-valine to the spiro-adduct yields good results .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.32 g/mol. It is recommended to store the compound at a temperature of -20°C .

Scientific Research Applications

  • Enzyme Substrate Specificity : L-Valine 7-amido-4-methylcoumarin derivatives have been used to determine the substrate specificity of various enzymes like α-thrombin, factor Xa, kallikreins, and urokinase. The release of 7-amino-4-methylcoumarin from these compounds can be measured fluorometrically, aiding in enzyme activity studies (Morita, Kato, Iwanaga, Takada, Kimura, Sakakibara, 1977).

  • Proteinase-Inhibitor Complexes : These compounds have been used in studies exploring aprotinin derivatives as selective active-site titrants for serine proteinases. This helps in understanding the kinetic constants of enzyme-inhibitor complexes and could be valuable in pharmaceutical research (Mehlich, Beckmann, Wenzel, Tschesche, 1988).

  • Renin Activity Assay : For testing renin activity, L-Valine 7-amido-4-methylcoumarin derivatives have been used to develop a sensitive fluorometric assay. This method has applications in studying the role of renin in physiological processes (Murakami, Ohsawa, Hirose, Takada, Sakakibara, 1981).

  • Cysteine Proteases in Hypoxia-Induced Injury : These compounds have been utilized to investigate the role of cysteine proteases in hypoxia-induced renal proximal tubular injury, providing insights into the mechanisms of renal damage and potential therapeutic approaches (Edelstein, Wieder, Yaqoob, Gengaro, Burke, Nemenoff, Schrier, 1995).

  • Soil Enzyme Activity Assay : Research has been conducted on soil leucine aminopeptidase activity using L-Valine 7-amido-4-methylcoumarin, which contributes to our understanding of soil biochemistry and microbial ecology (Wang, Huang, He, Bing, Chen, Zhang, Tian, Zhou, Wilcke, Wu, 2019).

  • Microbial Aminopeptidase Activity in Lactobacilli : This compound has been used in assays to measure aminopeptidase activity in microbial cultures, particularly in lactobacilli. Such studies are important in food science and microbiology (Sanz, Toldrá, Vila, 1997).

  • Neurodegenerative Disease Research : 7-amidocoumarins, including L-Valine 7-amido-4-methylcoumarin derivatives, have been investigated for their potential as multitarget agents against neurodegenerative diseases like Parkinson's and Alzheimer's. Modifying the substitution patterns within these compounds can yield molecules with selective or multitarget activities (Rodríguez-Enríquez, Viña, Uriarte, Laguna, Matos, 2020).

  • Cancer Research : Some studies have focused on the structure-activity relationship of 4-methylcoumarin derivatives, including L-Valine 7-amido-4-methylcoumarin, for their potential as anticancer agents (Miri, Nejati, Saso, Khakdan, Parshad, Mathur, Parmar, Bracke, Prasad, Sharma, Firuzi, 2016).

Safety And Hazards

The compound is potentially harmful and prolonged or repeated exposure should be avoided . It is advised to avoid dust formation and breathing dust . The compound should not be released into the environment .

Future Directions

The compound has shown a wide range of biological applications, making it an attractive scaffold for the discovery of newer drugs . It has been used as a precursor to prepare a large variety of medicinal agents . The compound has also shown promising results in differentiating between gram-positive and gram-negative bacteria .

properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10/h4-8,14H,16H2,1-3H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGTYBCYMMYYGJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426788
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valine 7-amido-4-methylcoumarin

CAS RN

78682-66-3
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SB Touioui, NZ Jaouadi, K Bouacem, RB Ayed… - International journal of …, 2018 - Elsevier
… 4-methylcoumarin hydrochloride, L-Glutamine-7-amido-4-methylcoumarin hydrochloride, L-Leucine-7-amido-4-methylcoumarin hydrochloride, and L-Valine 7-amido-4-methylcoumarin …
Number of citations: 7 www.sciencedirect.com
M Baele, LA Devriese… - … of systematic and …, 2003 - microbiologyresearch.org
… Crystal Gram-positive ID kits, Becton Dickinson) for aesculin, leucine arylamidase, enzymic hydrolysis of 4-methylumbelliferyl (4MU) β-d-glucoside, l-valine 7-amido-4-methylcoumarin (…
Number of citations: 17 www.microbiologyresearch.org
L Bohlin, P Perera, M Vasänge - Current Organic Chemistry, 1997 - books.google.com
… release, the method of Dewald & Baggiolini [39] utilises a somewhat different substrate for the enzyme (A/-succinyl-L-alanyl-L-alanylL-prolyl-L-valine-7-amido-4-methylcoumarin) and …
Number of citations: 3 books.google.com
J Timm, M Valente, D García-Caballero, KS Wilson… - msphere, 2017 - Am Soc Microbiol
… proteolytic activities of the purified enzymes against the fluorescent substrate analogues Leu-l-leucine-(4-methyl-7-coumarinylamide) (Leu-AMC), l-valine-7-amido-4-methylcoumarin (…
Number of citations: 16 journals.asm.org
J Middleton, S Neil, J Wintle, I Clark-Lewis, H Moore… - Cell, 1997 - cell.com
Chemokines have been convincingly implicated in actuating inflammatory leukocyte emigration. To affect the circulating leukocytes, tissue-derived chemokines have to traverse the …
Number of citations: 925 www.cell.com
P Peveri, A Walz, B Dewald, M Baggiolini - The Journal of experimental …, 1988 - rupress.org
… The elastase substrate N-succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin was provided by Dr. TG Payne, Preclinical Research, Sandoz Ltd., Basel, Switzerland. …
Number of citations: 846 rupress.org
S Schnyder-Candrian, RM Strieter… - Journal of Leucocyte …, 1995 - academic.oup.com
The two chemotactic cytokines interleukin-8 (IL-8) and epithelial neutrophil activating protein 78 (ENA-78) were recently shown to be potent chemoattractants and activators of …
Number of citations: 113 academic.oup.com
S Schnyder‐candrian, RM Strieter, SL Kunkel, A Walz - 1995 - deepblue.lib.umich.edu
The two chemotactic cytokines interleukinâ 8 (ILâ 8) and epithelial neutrophil activating protein 78 (ENAâ 78) were recently shown to be potent chemoattractants and activators of …
Number of citations: 0 deepblue.lib.umich.edu
M BAGGIOLINI - The Journal of Experimental …, 1988 - Rockefeller Institute for Medical …
Number of citations: 0

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